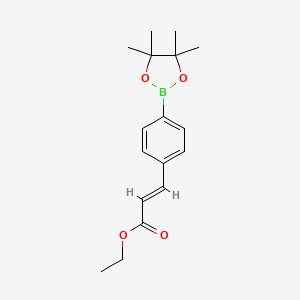

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

CAS No.: 876169-22-1

Cat. No.: VC2702802

Molecular Formula: C17H23BO4

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876169-22-1 |

|---|---|

| Molecular Formula | C17H23BO4 |

| Molecular Weight | 302.2 g/mol |

| IUPAC Name | ethyl (E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |

| Standard InChI | InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ |

| Standard InChI Key | DQKSYIAYDHAHJQ-FMIVXFBMSA-N |

| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C(=O)OCC |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate features a para-substituted phenyl ring bearing a pinacol boronate group, connected to an ethyl acrylate moiety with a trans (E) configuration at the double bond. This structural arrangement creates a molecule with multiple reactive sites and defined stereochemistry.

The compound possesses the following structural identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C17H23BO4 |

| Exact Mass | 302.168939 g/mol |

| InChI | InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3/b12-9+ |

| InChIKey | DQKSYIAYDHAHJQ-FMIVXFBMSA-N |

| SMILES | C1(C(OB(C2=CC=C(C=C2)\C=C\C(=O)OCC)O1)(C)C)(C)C |

The structure combines three key functional elements:

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate)

-

A phenyl ring as a rigid connecting unit

Physical and Chemical Properties

Based on its structure and related compounds, (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate exhibits the following properties:

| Property | Characteristics |

|---|---|

| Physical State | Solid at room temperature |

| Stability | Stable under normal laboratory conditions |

| Reactivity | Contains reactive boronic ester and α,β-unsaturated carbonyl functional groups |

| Solubility | Typically soluble in common organic solvents (dichloromethane, THF, ethyl acetate) |

| UV-Visible Absorption | Likely exhibits absorption due to the conjugated system |

Synthetic Methodologies

Palladium-Catalyzed Borylation

The synthesis of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can be approached through several strategies. One prominent method involves palladium-catalyzed borylation reactions:

-

Starting from (E)-ethyl 3-(4-bromophenyl)acrylate

-

Performing palladium-catalyzed borylation using bis(pinacolato)diboron

-

Employing a catalyst system such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Using a base such as potassium acetate in a suitable solvent

Alternative Synthetic Routes

Drawing from known chemistry of related compounds, alternative synthetic approaches may include:

Heck Coupling Approach

This strategy involves:

-

Starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bromobenzene

-

Performing a Heck coupling with ethyl acrylate

-

Using palladium catalysts to ensure (E)-stereoselectivity

Grignard-Based Synthesis

Based on phenylboronic acid synthesis methodologies :

-

Formation of a Grignard reagent from 4-bromobenzaldehyde

-

Reaction with trimethyl borate to form a boronic intermediate

-

Transesterification with pinacol

-

Wittig or Horner-Wadsworth-Emmons reaction to install the acrylate moiety

Reaction Profiles and Chemical Transformations

Reactivity of the Boronic Ester Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group serves as a versatile handle for various transformations:

Cross-Coupling Reactions

The boronic ester functionality participates in Suzuki-Miyaura cross-coupling reactions:

-

Reaction with aryl or vinyl halides

-

Formation of new carbon-carbon bonds

-

Facilitated by palladium catalysts and bases

Oxidation Reactions

The boronic ester can undergo oxidation to yield the corresponding phenol:

-

Hydrogen peroxide in basic conditions

-

Sodium perborate

-

Other oxidizing agents with controlled conditions

Reactivity of the Acrylate Moiety

The α,β-unsaturated ester exhibits characteristic reactivity:

Michael Addition

The compound can serve as a Michael acceptor:

-

Addition of nucleophiles at the β-carbon

-

Formation of functionalized derivatives

-

Potential for asymmetric transformations

Reduction Pathways

The acrylate double bond and/or ester group can be selectively reduced:

-

Catalytic hydrogenation of the double bond

-

Selective reduction of the ester to aldehyde or alcohol

-

Complete reduction to yield saturated alcohols

Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate serves as a valuable bifunctional building block:

-

The boronic ester enables formation of carbon-carbon bonds through Suzuki-Miyaura coupling

-

The α,β-unsaturated ester allows for conjugate additions and functional group transformations

-

The defined (E)-stereochemistry provides stereochemical control in subsequent reactions

Synthesis of Extended π-Systems

The compound facilitates the construction of extended conjugated systems:

-

Creation of stilbene derivatives through cross-coupling

-

Development of phenylenevinylene-based structures

-

Synthesis of compounds with potential optoelectronic applications

Applications in Materials Science

Polymer Chemistry

The dual functionality of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate makes it valuable in polymer chemistry:

Functional Monomers

The compound can serve as a monomer in:

-

Radical polymerization through the acrylate double bond

-

Step-growth polymerization via the boronic ester

-

Preparation of polymers with pendant boronic ester groups

Responsive Materials

The unique combination of functionalities enables the development of materials with specialized properties:

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Stimuli-Responsive Polymers | Dynamic boronic ester linkages | Sensors, controlled release systems |

| Cross-Linked Networks | Dual functional cross-linking points | High-performance coatings, adhesives |

| Functional Films | Well-defined molecular orientation | Optoelectronic devices |

Applications in Medicinal Chemistry

Pharmaceutical Intermediates

(E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can serve as a precursor in the synthesis of pharmaceutical compounds:

-

The boronic ester provides a handle for diverse structural modifications

-

The α,β-unsaturated system allows for the introduction of various functional groups

-

The defined stereochemistry contributes to precise molecular architecture

Boron-Containing Therapeutics

The compound represents a potential starting point for developing boron-containing therapeutics:

-

Boron neutron capture therapy (BNCT) agents

-

Enzyme inhibitors utilizing boronic acid/ester interactions

-

Targeted drug delivery systems

Analytical Characterization

Spectroscopic Properties

The compound's structural features give rise to characteristic spectroscopic signatures:

NMR Spectroscopy

¹H NMR analysis would reveal:

-

Signals for the ethyl group (triplet and quartet)

-

Vinyl protons with characteristic coupling constants reflecting (E)-configuration

-

Aromatic protons with specific splitting patterns

-

Singlet for the pinacol methyl groups

¹¹B NMR would show a characteristic signal for the tetracoordinate boron environment.

IR Spectroscopy

Key absorption bands would include:

-

C=O stretching of the ester group (~1710-1720 cm⁻¹)

-

C=C stretching of the alkene (~1620-1640 cm⁻¹)

-

B-O stretching (~1300-1350 cm⁻¹)

-

Aromatic C=C stretching (~1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would reveal:

-

Molecular ion peak at m/z 302.17

-

Characteristic fragmentation patterns from the ester group

-

Potential loss of the pinacol group as a common fragmentation pattern

Structure-Property Relationships

Electronic Properties

The electronic structure of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate influences its reactivity and potential applications:

-

Extended conjugation through the phenyl ring and alkene

-

Electron-withdrawing nature of the ester group

-

Lewis acidic character of the boron center

-

Push-pull electronic system affecting photophysical properties

Comparison with Related Compounds

| Compound | Structural Difference | Effect on Properties |

|---|---|---|

| (E)-Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | Reference compound | Baseline for comparison |

| (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | Lacks phenyl spacer | Reduced conjugation, different electronic properties |

| (E)-Ethyl 3-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate | Additional fluoro substituent | Modified electronic properties, different reactivity pattern |

Future Research Directions

Advanced Synthetic Applications

Future research may explore:

-

Development of asymmetric transformations utilizing the compound's functional groups

-

Application in photoredox catalysis

-

Incorporation into multicomponent reaction systems

Materials Science Innovations

Emerging applications may include:

-

Development of self-healing materials based on dynamic boronic ester chemistry

-

Creation of sensors for sugars and other diols

-

Integration into organic electronic devices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume